Cas no 1515470-87-7 (2-Fluoro-4-(2-fluoroethoxy)aniline)

2-Fluoro-4-(2-fluoroethoxy)aniline is a fluorinated aromatic amine compound featuring both a fluoro substituent and a fluoroethoxy side chain. Its unique structure enhances reactivity and selectivity in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable in drug development. The compound serves as a versatile intermediate for constructing complex molecules, including active pharmaceutical ingredients (APIs) and specialty chemicals. Its well-defined chemical properties ensure consistent performance in coupling reactions, nucleophilic substitutions, and other transformations. Suitable for controlled environments, it requires proper handling due to its amine functionality.
2-Fluoro-4-(2-fluoroethoxy)aniline structure
1515470-87-7 structure
Product Name:2-Fluoro-4-(2-fluoroethoxy)aniline
CAS No:1515470-87-7
MF:C8H9F2NO
MW:173.159969091415
CID:5697332
PubChem ID:80699167
Update Time:2025-06-30

2-Fluoro-4-(2-fluoroethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 1515470-87-7
    • AKOS019266233
    • 2-fluoro-4-(2-fluoroethoxy)aniline
    • EN300-1144035
    • Benzenamine, 2-fluoro-4-(2-fluoroethoxy)-
    • G64337
    • 2-Fluoro-4-(2-fluoroethoxy)aniline
    • Inchi: 1S/C8H9F2NO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4,11H2
    • InChI Key: ZQECEGAQWPIBKZ-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)OCCF)N

Computed Properties

  • Exact Mass: 173.06522023g/mol
  • Monoisotopic Mass: 173.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.220±0.06 g/cm3(Predicted)
  • Boiling Point: 243.4±30.0 °C(Predicted)
  • pka: 3.62±0.10(Predicted)

2-Fluoro-4-(2-fluoroethoxy)aniline Pricemore >>

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Additional information on 2-Fluoro-4-(2-fluoroethoxy)aniline

Research Brief on 2-Fluoro-4-(2-fluoroethoxy)aniline (CAS: 1515470-87-7): Recent Advances and Applications in Chemical Biology and Medicine

2-Fluoro-4-(2-fluoroethoxy)aniline (CAS: 1515470-87-7) is a fluorinated aromatic amine derivative that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique fluorine substitution pattern, serves as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of PET (positron emission tomography) tracers and targeted therapeutics. Recent studies have highlighted its potential in modulating protein-ligand interactions and enhancing metabolic stability, making it a valuable scaffold for drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2-Fluoro-4-(2-fluoroethoxy)aniline as a precursor for radiolabeled probes targeting neurodegenerative diseases. The researchers demonstrated that the compound's fluorine atoms facilitate efficient 18F-incorporation, a critical feature for PET imaging agents. The resulting tracers exhibited high blood-brain barrier permeability and selective binding to amyloid-beta plaques, suggesting promising applications in Alzheimer's disease diagnostics.

In parallel, a team from MIT reported in ACS Chemical Biology the compound's role in covalent inhibitor design. By leveraging the reactivity of its aniline group, they developed irreversible kinase inhibitors with improved selectivity profiles. The 2-fluoroethoxy moiety was found to enhance target engagement through hydrophobic interactions, while the fluorine atoms minimized off-target effects by reducing metabolic oxidation. This dual functionality positions 1515470-87-7 as a key building block for next-generation targeted therapies.

Significant progress has also been made in process chemistry. A 2024 Organic Process Research & Development paper detailed a novel continuous-flow synthesis of 2-Fluoro-4-(2-fluoroethoxy)aniline that achieved 92% yield with >99.5% purity. This scalable method addresses previous challenges in handling hazardous intermediates and represents a major step toward industrial-scale production. The authors emphasized the environmental benefits of their solvent-free approach, aligning with green chemistry principles.

Emerging applications extend beyond small molecules. Researchers at Stanford recently incorporated 1515470-87-7 into antibody-drug conjugates (ADCs), where it served as a linker for payload attachment. The fluorine atoms' electron-withdrawing properties were shown to stabilize the linker-drug bond in circulation while allowing controlled release in target tissues. This work, published in Bioconjugate Chemistry, opens new avenues for ADC optimization in cancer therapy.

Despite these advances, challenges remain in fully characterizing the compound's safety profile. A recent toxicology study in Chemical Research in Toxicology identified potential hepatotoxicity at high doses, underscoring the need for careful dose optimization in therapeutic applications. However, structure-activity relationship analyses suggest that minor modifications could mitigate these effects while preserving desired pharmacological properties.

The growing body of research on 2-Fluoro-4-(2-fluoroethoxy)aniline demonstrates its multifaceted utility across chemical biology and medicine. From imaging agents to targeted therapeutics and bioconjugates, this compound continues to enable innovative approaches to disease diagnosis and treatment. Future directions likely include expanded applications in theranostics and further optimization of its physicochemical properties for enhanced clinical translation.

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